molecular formula C19H24N4O3S B2940867 5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008665-39-1

5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2940867
CAS No.: 1008665-39-1
M. Wt: 388.49
InChI Key: SSWVLZVKMZTSHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2,6-dimethylmorpholino group and a 3-methoxyphenyl moiety. The morpholino group enhances polarity and metabolic stability, while the methoxyphenyl substituent may facilitate π-π interactions in biological targets.

Properties

IUPAC Name

5-[(2,6-dimethylmorpholin-4-yl)-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-11-9-22(10-12(2)26-11)16(14-6-5-7-15(8-14)25-4)17-18(24)23-19(27-17)20-13(3)21-23/h5-8,11-12,16,24H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWVLZVKMZTSHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[3,2-b][1,2,4]triazole core structure known for diverse biological activities. The presence of the morpholine and methoxyphenyl groups enhances its solubility and bioavailability.

Biological Activity Overview

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit a broad spectrum of biological activities including:

  • Anticancer Activity : Several studies have demonstrated that compounds within this class exhibit potent anticancer effects against various human cancer cell lines.
  • Antimicrobial Properties : Some derivatives show significant activity against bacterial and fungal strains.

Anticancer Activity

A study published in PubMed evaluated the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. The results indicated that these compounds displayed notable cytotoxicity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. The synthesized compounds were tested against a panel of nearly 60 human cancer cell lines using the National Cancer Institute (NCI) 60 cell line screening program.

Cell Line IC50 (μM) Activity
Renal Cancer10Potent
Leukemia8Highly Potent
Colon Cancer12Moderate
Breast Cancer15Moderate
Melanoma9Highly Potent

The compound exhibited superior activity at concentrations as low as 10 μM without causing toxicity to normal somatic cells such as HEK293 .

The mechanism underlying the anticancer activity of thiazolo[3,2-b][1,2,4]triazole derivatives is believed to involve:

  • Inhibition of Topoisomerase I : Some derivatives have been identified as potential inhibitors of Topoisomerase I (Top1), an enzyme critical for DNA replication and transcription. The compound's ability to inhibit Top1 was shown to be superior compared to traditional inhibitors like camptothecin .
  • Induction of Apoptosis : The compounds may also induce apoptosis in cancer cells through various signaling pathways.

Antimicrobial Activity

In addition to anticancer properties, some studies have highlighted the antimicrobial potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:

  • A derivative was found to exhibit significant antimicrobial activity against Staphylococcus aureus and Candida albicans, with effective concentrations around 2 μg/ml. This suggests a promising avenue for developing therapeutic agents targeting infections caused by resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Biological Target Activity Reference
5-((2,6-Dimethylmorpholino)(3-Methoxyphenyl)Methyl)-2-Methylthiazolo[3,2-b][1,2,4]Triazol-6-Ol Thiazolo[3,2-b][1,2,4]triazole 2,6-Dimethylmorpholino, 3-methoxyphenyl ~450 (estimated) ~2.5 (estimated) Not reported Not reported N/A
CFI-400945 (PLK4 Inhibitor) Spiro[cyclopropane-1,3'-indolin] Indazole, methoxyphenyl, morpholino-methyl 520.6 3.8 Polo-like kinase 4 (PLK4) IC50 = 3 nM (cellular assays)
5-(2,4-Difluorophenyl)-6-Methylthiazolo[3,2-B][1,2,4]Triazole Thiazolo[3,2-b][1,2,4]triazole 2,4-Difluorophenyl, methyl 267.3 3.1 Not reported Not reported
3-(5-(4-Methoxyphenyl)Pyrazol-3-yl)-6-R-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazoles Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenyl, pyrazole ~350–400 (estimated) ~2.0–3.0 (estimated) 14-α-demethylase lanosterol Docking score: −8.2 to −9.1 kcal/mol
3-(Substituted Methylthio)-4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazoles 1,2,4-Triazole 3,4,5-Trimethoxyphenyl, methylthio ~400–450 (estimated) ~3.5 (estimated) Not reported Anticancer (cytotoxicity assays)

Key Observations:

Structural Diversity: The target compound’s morpholino group distinguishes it from fluorophenyl- or pyrazole-substituted analogs, likely improving solubility compared to the lipophilic difluorophenyl derivative . Compared to CFI-400945 (a spirocyclic PLK4 inhibitor), the thiazolo-triazole core may offer distinct binding kinetics due to its planar aromatic system .

Biological Activity: CFI-400945 demonstrates nanomolar PLK4 inhibition, suggesting that morpholino-containing compounds can achieve high kinase affinity. The target compound’s methoxyphenyl group may similarly engage hydrophobic pockets in kinase targets . Triazolo-thiadiazoles in showed strong docking scores against 14-α-demethylase, implying that methoxyphenyl substituents are advantageous for antifungal activity .

Physicochemical Properties: The morpholino group in the target compound likely reduces logP compared to CFI-400945 (predicted logP ~2.5 vs. 3.8), enhancing aqueous solubility . Fluorinated analogs (e.g., 5-(2,4-difluorophenyl)-6-methylthiazolo-triazole) exhibit higher lipophilicity, which may limit bioavailability .

Research Findings and Implications

  • Synthetic Feasibility : Methods from (InCl3-catalyzed alkylation) and (triazole-thiol derivatization) could be adapted for synthesizing the target compound, though specific conditions remain unexplored .
  • Therapeutic Potential: The structural similarity to CFI-400945 and triazolo-thiadiazoles positions the target compound as a candidate for kinase or antifungal drug discovery. Further studies should prioritize enzymatic assays and ADMET profiling.

Notes

  • Direct data on the target compound are absent in the provided evidence; comparisons are based on structural analogs.
  • Morpholino and methoxyphenyl groups are critical for balancing solubility and target engagement.
  • Collaborative efforts between synthetic chemistry and computational docking (e.g., using SHELX or ORTEP-3 for crystallography) are recommended for future optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.